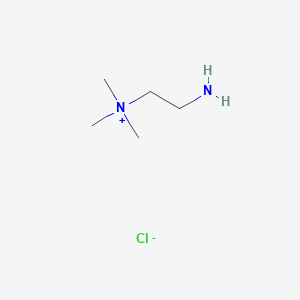
(2-Aminoethyl)trimethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)trimethylazanium chloride: is a quaternary ammonium compound with the molecular formula C5H14ClN cholamine chloride . This compound is characterized by its high solubility in water and its stability under normal conditions. It is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)trimethylazanium chloride typically involves the reaction of trimethylamine with ethylene oxide . This reaction produces choline base , which is then converted to choline chloride by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (2-Aminoethyl)trimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form quaternary ammonium salts.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced under specific conditions to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and are carried out in the presence of a base.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Usually require reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Quaternary ammonium salts.
Oxidation Reactions: Corresponding oxides.
Reduction Reactions: Amines.
Scientific Research Applications
Chemistry: (2-Aminoethyl)trimethylazanium chloride is used as a fixed charge chemical derivatization reagent to structurally modify peptides and polymers .
Biology: In biological research, it is used to study cell membrane dynamics and neurotransmitter functions due to its structural similarity to choline .
Medicine: It has applications in the development of pharmaceutical formulations and is used in the synthesis of choline-based drugs .
Industry: In industrial applications, it is used as a stabilizer in polymer synthesis and as a dispersing agent in nanomaterial fabrication .
Mechanism of Action
The mechanism of action of (2-Aminoethyl)trimethylazanium chloride involves its interaction with cell membranes and neurotransmitter receptors . It acts as a precursor to acetylcholine , a neurotransmitter, and influences various neurological pathways . The compound’s ability to modify cell membrane properties makes it useful in studying membrane dynamics and signal transduction .
Comparison with Similar Compounds
- Choline chloride
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Comparison: (2-Aminoethyl)trimethylazanium chloride is unique due to its aminoethyl group , which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference allows it to participate in specific biochemical reactions and makes it particularly useful in neurotransmitter studies and polymer synthesis .
Properties
CAS No. |
10256-43-6 |
|---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
2-aminoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSZWLDAGOXQHNB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)
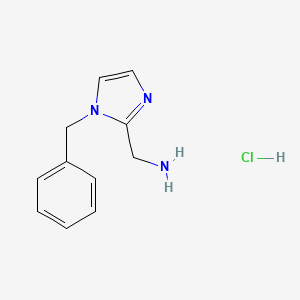
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11748211.png)
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)
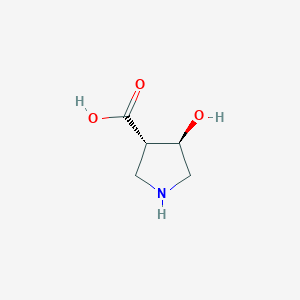
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
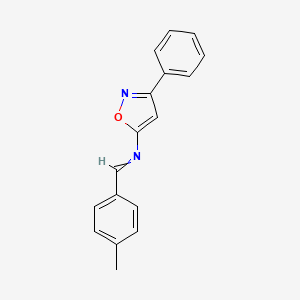
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
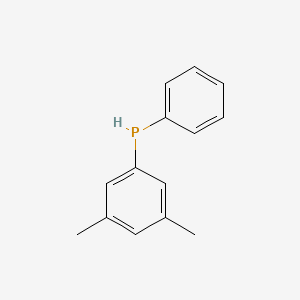
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)
![1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748258.png)
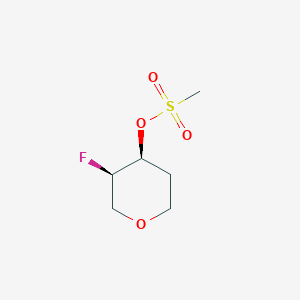
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)

